N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-methylthiophene-2-carboxamide
Description
N-(4-(4-Methoxypiperidin-1-yl)phenyl)-4-methylthiophene-2-carboxamide is a synthetic small molecule characterized by a thiophene-carboxamide core linked to a 4-substituted phenyl group. The thiophene ring is methylated at the 4-position, while the phenyl group is functionalized with a 4-methoxypiperidin-1-yl moiety. Safety guidelines for handling this compound emphasize precautions against toxicity and environmental hazards, including storage in dry, ventilated conditions and avoidance of direct sunlight .
Properties
IUPAC Name |
N-[4-(4-methoxypiperidin-1-yl)phenyl]-4-methylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-13-11-17(23-12-13)18(21)19-14-3-5-15(6-4-14)20-9-7-16(22-2)8-10-20/h3-6,11-12,16H,7-10H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHICLPZWFTVBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NC2=CC=C(C=C2)N3CCC(CC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-methylthiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring can be synthesized through cyclization reactions, often involving hydrogenation and cycloaddition processes . The phenyl group is introduced via electrophilic aromatic substitution reactions, while the thiophene ring is incorporated through cross-coupling reactions such as the Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-methylthiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenyl group, using reagents such as sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in anhydrous solvents like tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-methylthiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an inhibitor or modulator of specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-methylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of thiophene-carboxamide derivatives, which exhibit structural diversity primarily in their aryl/heteroaryl substituents and piperidine/piperazine modifications. Below is a detailed comparison with structurally analogous compounds from the evidence:
N-[4-(4-Methylpiperazin-1-yl)phenyl]thiophene-2-carboxamide
- Key Structural Differences : Replaces the 4-methoxypiperidine group with a 4-methylpiperazine ring.
- Piperazine derivatives are often associated with improved metabolic stability in drug design .
N-(4-Chlorophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide
- Key Structural Differences : Incorporates a sulfamoyl group at the 3-position of the thiophene ring and a chlorophenyl substituent.
- Implications :
5-Aryl-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide Analogues
- Key Structural Differences : Features a pyridinyl group instead of a methoxypiperidine-substituted phenyl group.
- Implications :
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide
- Key Structural Differences : Substitutes the thiophene ring with a piperazine-carboxamide scaffold.
- Implications: Piperazine rings in carboxamides are known for conformational flexibility, which may influence receptor selectivity. Structural studies indicate comparable bond lengths and angles to the target compound, suggesting similar stability in crystalline forms .
Data Table: Structural and Functional Comparison
| Compound Name | Core Structure | Key Substituents | Potential Pharmacological Impact |
|---|---|---|---|
| Target Compound | Thiophene-carboxamide | 4-Methoxypiperidin-1-ylphenyl | Enhanced lipophilicity; possible CNS activity |
| N-[4-(4-Methylpiperazin-1-yl)phenyl]thiophene-2-carboxamide | Thiophene-carboxamide | 4-Methylpiperazinylphenyl | Improved solubility in acidic conditions |
| N-(4-Chlorophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]-thiophene-2-carboxamide | Thiophene-carboxamide | 3-Sulfamoyl, 4-phenyl, 4-chlorophenyl | Increased target specificity |
| 5-Aryl-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide | Thiophene-carboxamide | 4-Methylpyridin-2-yl | Enhanced π-π interactions |
Biological Activity
N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-methylthiophene-2-carboxamide is a synthetic compound that has attracted attention due to its unique structural features and potential biological activities. The compound consists of a methoxypiperidine moiety, a phenyl group, and a thiophene ring, which collectively contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C16H20N2O2S
- Molecular Weight : 304.41 g/mol
This compound's design allows it to interact with various biological targets, making it a candidate for drug development.
The biological activity of this compound is primarily attributed to its ability to modulate specific molecular pathways. Preliminary studies suggest that the compound may exert its effects through:
- Receptor Binding : The methoxypiperidine group may enhance binding affinity to neurotransmitter receptors, potentially influencing neurological pathways.
- Enzyme Inhibition : The thiophene ring can participate in π-π stacking interactions with enzyme active sites, leading to inhibition of enzymatic activity.
Anticancer Activity
Recent research has highlighted the anticancer potential of compounds structurally similar to this compound. For instance:
- In Vitro Studies : Compounds with similar structures have demonstrated significant antiproliferative effects against various cancer cell lines, including HepG2 (liver cancer) and HCT116 (colon cancer) . These studies often utilize assays such as MTT to assess cell viability and proliferation.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5q | HepG2 | 5.0 | Induces apoptosis |
| 5q | HCT116 | 3.5 | Angiogenesis inhibition |
- In Vivo Studies : In animal models, similar derivatives have shown promising results in reducing tumor size and prolonging survival rates through mechanisms like apoptosis induction and angiogenesis suppression .
Neuroprotective Effects
The methoxypiperidine component suggests potential neuroprotective properties. Compounds with piperidine structures have been studied for their effects on neurodegenerative diseases, indicating that they may enhance cognitive function or protect against neuronal damage.
Case Studies
- Study on Anticancer Activity : A study investigating the effects of piperidine derivatives found that compounds similar to this compound inhibited tumor growth in vivo by promoting apoptosis and reducing angiogenesis .
- Neuroprotective Study : In a model of neurodegeneration, derivatives containing the methoxypiperidine group were shown to improve cognitive function in mice subjected to oxidative stress, suggesting a protective role against neuronal injury.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
